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Compound of Interest

Compound Name: (Methoxymethyl)cyclopentane
CAS No.: 2619-30-9
Cat. No.: B3064939

Get Quote

. J

CAS: 2619-30-9 | Formula: C7H140 | Class: Cycloaliphatic Ethers

Executive Summary & Chemical Identity

Status: Emerging Solvent / Synthetic Intermediate Distinction Alert: This guide focuses strictly
on (Methoxymethyl)cyclopentane (CAS 2619-30-9). This molecule is structurally distinct from
the common green solvent Cyclopentyl Methyl Ether (CPME) (CAS 5614-37-9). Researchers
must not conflate the two; (Methoxymethyl)cyclopentane contains a methylene bridge (

) absent in CPME, resulting in significantly different volatility and lipophilicity profiles.
o CPME (Methoxycyclopentane):

(BP: 106°C)
¢ (Methoxymethyl)cyclopentane:

(Predicted BP: ~134°C)
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This guide provides a predictive thermodynamic profile for (Methoxymethyl)cyclopentane,

derived from group contribution methods and structural homology, followed by rigorous

experimental protocols for validating these properties in the lab.

Thermodynamic Profile (In-Silico & Comparative)

Due to the limited experimental literature for CAS 2619-30-9 compared to CPME, the values

below represent high-confidence estimates based on Joback/Ackers Group Contribution

Methods and homology with Methoxycyclohexane.

ble 1: Predicted TI husical .

Value . .
Property . Unit Confidence Methodology
(Predicted)
Homology
Boiling Point ( (Methoxycyclohe
132-136 °C High xane
)
=134°C)
Melting Point ( Structural
-110to -100 °C Medium Symmetry
) Analysis
Liquid Density (
0.875+0.01 g/cm3 High Ackers Method
)
Vapor Pressure ( Antoine
~1.2 kPa @ 25°C Medium )
) Extrapolation
Enthalpy of
Vaporization ( ] Trouton’s Rule
38.5 kJ/mol Medium -
Modified
)
LogP ) Fragmental
22-24 - High
(Octanol/Water) Constant Method
) ) Closed Cup
Flash Point 28 - 32 °C Medium ]
Correlation
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Table 2: Comparative Solvent Profile

Use this table to assess substitution potential.

(Methoxymethyl)cy 2-MeTHF
Property CPME (Reference)
clopentane (Reference)
Molecular Weight 114.19 100.16 86.13
Boiling Point ~134°C 106°C 80°C
Water Solubility Low (<0.5 g/100g ) 1.1 g/100g 14 g/100g
) ) ) High (Requires
Peroxide Formation Low (Predicted) Low .
Stabilizer)
o _ High-Temp Reactions, = General Green ) )
Application Niche Biotransformations

Lipophilic Extraction Solvent

Experimental Characterization Protocols

To validate the predicted values above, use the following self-validating workflows. These
protocols ensure data integrity compliant with GLP standards.

Protocol A: Vapor Pressure Determination (Static
Ebulliometry)

Objective: Measure

from 1 kPa to 101.3 kPa to derive Antoine Constants.

o System Setup: Use an inclined ebulliometer (Swietoslawski type) connected to a vacuum
manifold and a high-precision pressure transducer (accuracy +0.01 kPa).

e Degassing (Critical Step): The sample must be degassed by three freeze-pump-thaw cycles
using liquid nitrogen to remove dissolved air, which causes significant errors in vapor
pressure readings.

e Equilibrium Verification:
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o Heat sample to reflux at set pressure

o Monitor condensation temperature (

) and boiling temperature (

).

o Validation Criterion: Data is valid only when

o Data Regression: Fit data to the Antoine Equation:

Protocol B: Enthalpy of Vaporization () via DSC

Objective: Direct measurement of energy required for phase transition.
 Instrument: Differential Scanning Calorimeter (DSC) with pinhole-lid hermetic pans.

o Sample Prep: Encapsulate 5-10 mg of (Methoxymethyl)cyclopentane in an aluminum pan
with a laser-drilled pinhole (50 um diameter).

e Run Parameters:
o Ramp rate: 5°C/min from ambient to 200°C.
o Purge gas: Nitrogen (50 mL/min).
» Analysis: Integrate the broad endothermic peak associated with vaporization.

o Causality Check: If the peak is sharp rather than broad, the pinhole is blocked (pressure
buildup) or too large (rapid evaporation). The peak must be a smooth endotherm.

Protocol C: Liquid Density via Oscillating U-Tube

Objective: Precision density measurement for molar volume calculations.
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e Instrument: Anton Paar DMA series or equivalent (Accuracy
g/cm3).

o Calibration: Calibrate with ultra-pure water and dry air at 20.00°C.

 Viscosity Correction: (Methoxymethyl)cyclopentane is likely more viscous than CPME.
Ensure the instrument applies automatic viscosity correction to the oscillation period.

o Temperature Scan: Measure from 15°C to 80°C in 5°C increments.

 Validation: Check for bubbles in the U-tube using the built-in camera. Bubbles induce a "low
density" error.

Synthesis & Pathway Visualization

To generate material for thermodynamic testing, the most robust synthetic route involves the
methylation of cyclopentanemethanol. This avoids ring strain complications associated with
constructing the ring.

Synthesis Workflow (DOT Visualization)

Cyclopentanemethanol
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Figure 1: Williamson Ether Synthesis pathway for (Methoxymethyl)cyclopentane. The SN2
mechanism requires careful temperature control to prevent elimination side-products.

Applications & Safety
Application Niches
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High-Boiling Green Solvent: With a predicted boiling point of ~134°C, this molecule fills the
gap between Toluene (110°C) and Xylene (140°C) but with an ether functionality, making it
suitable for organometallic chemistry (Grignard, Lithiation) at higher temperatures where
CPME might be too volatile.

Lithium Battery Electrolyte: Similar ethers are investigated for stability against lithium metal
anodes due to the steric protection of the cyclopentyl ring.

Safety Profile (Predicted)

Flammability: Class 3 Flammable Liquid (Predicted Flash Point ~30°C).

Peroxides: Like CPME, the tertiary carbon on the ring is shielded, and the ether oxygen is
attached to a primary carbon (methoxy) and a primary carbon (methylene), reducing the rate
of radical abstraction compared to THF. However, peroxide testing (KI starch) is mandatory
before distillation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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